4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
Pyrido[2,3-d]pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary greatly depending on the specific compound. For example, one derivative, 2-(4-Chlorophenyl)-4,5,8-trimethyl-6-phenylpyrido-[2,3-d]pyrimidin-7(8 H)-one, is a pale yellow solid with a melting point of 174–175°C .Scientific Research Applications
Discovery and Kinase Inhibition
Morpholine derivatives, such as 4-(Pyrimidin-4-yl)morpholines, are noted for their pharmacophore properties, particularly in the inhibition of PI3K and PIKKs. These compounds are valued for their ability to form key hydrogen bonding interactions and exhibit selectivity over a broad kinome due to the morpholine oxygen. A study highlights the discovery of a potent, selective dual inhibitor of mTORC1 and mTORC2 utilizing a non-nitrogen containing morpholine isostere (Hobbs et al., 2019).
Synthesis Methodologies
The synthesis of morpholine derivatives often involves multi-step processes. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates known to inhibit tumor necrosis factor alpha and nitric oxide, was achieved through a rapid and green synthetic method. This process highlights the compound's significance in research applications, particularly in the development of novel pharmaceuticals (Lei et al., 2017).
Antimicrobial Activity
Compounds derived from morpholine frameworks have been explored for their antimicrobial properties. A study focused on pyrimidine-triazole derivatives synthesized from a morpholin-3-one molecule, investigating their antimicrobial efficacy against selected bacterial and fungal strains. This research underscores the potential of morpholine derivatives in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Applications
Research into the synthesis of new morpholinylchalcones and their conversion into pyrido[2,3-d]pyrimidin-4(1H)-ones demonstrates the potential antitumor activities of these compounds. Some of these synthesized compounds showed promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, highlighting the role of morpholine derivatives in cancer research (Muhammad et al., 2017).
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds that “4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine” belongs to, have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. Phosphorylation can activate or deactivate many protein targets, thereby regulating many cellular processes.
Biochemical Pathways
The inhibition of protein kinases can affect many biochemical pathways, as these enzymes play key roles in signal transduction pathways that regulate cell growth, differentiation, metabolism, and apoptosis .
Result of Action
The result of kinase inhibition can vary depending on the specific kinase being targeted and the biochemical pathways it is involved in. Effects can range from cell cycle arrest to induction of apoptosis .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimido[4,5-d]pyrimidines, the class of compounds it belongs to, can interact with various enzymes and proteins . The nature of these interactions can vary depending on the specific structure of the compound .
Cellular Effects
Some pyrimido[4,5-d]pyrimidines have been found to have cytotoxic activities against various human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of a compound can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
It is known that pyrimido[4,5-d]pyrimidines can interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that the transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .
Subcellular Localization
It is known that the subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-[8-(2-phenylethylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-27(25,14-8-16-5-2-1-3-6-16)23-9-4-7-17-15-20-19(21-18(17)23)22-10-12-26-13-11-22/h1-3,5-6,15H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSDVMVHEORBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CCC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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